molecular formula C7H14N2O4 B073864 1,3-Propanediol, 2,2-dimethyl-, dicarbamate CAS No. 1471-52-9

1,3-Propanediol, 2,2-dimethyl-, dicarbamate

Cat. No. B073864
CAS RN: 1471-52-9
M. Wt: 190.2 g/mol
InChI Key: NTJIXQIWOUPKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as DMC, is a chemical compound that has been widely used in various scientific research applications. DMC is a white crystalline solid that is soluble in water and has a molecular weight of 214.24 g/mol.

Mechanism Of Action

The mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is not well understood. However, it is believed that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in increased strength and durability of the material.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is relatively non-toxic and does not pose significant health risks. However, exposure to high concentrations of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can cause irritation to the skin, eyes, and respiratory system. Ingestion of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can also cause gastrointestinal distress.

Advantages And Limitations For Lab Experiments

The use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in lab experiments has several advantages. It is a relatively inexpensive and readily available crosslinking agent that can be used in a variety of applications. However, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has limited solubility in certain solvents, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for the use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in scientific research. One potential application is in the development of new polyurethane coatings and adhesives with improved properties. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
In conclusion, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, is a versatile chemical compound that has been widely used in various scientific research applications. Its unique properties make it a valuable crosslinking agent in polyurethane coatings, adhesives, and sealants. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.

Synthesis Methods

The synthesis of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is a multi-step process that involves the reaction of 2,2-dimethyl-1,3-propanediol with phosgene. The reaction takes place in the presence of a catalyst, typically triethylamine. The resulting product is then purified by recrystallization to obtain the final product of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate.

Scientific Research Applications

1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been widely used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent for polyurethane coatings, adhesives, and sealants. 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has also been used as a reactive diluent in epoxy resins. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

1471-52-9

Product Name

1,3-Propanediol, 2,2-dimethyl-, dicarbamate

Molecular Formula

C7H14N2O4

Molecular Weight

190.2 g/mol

IUPAC Name

(3-carbamoyloxy-2,2-dimethylpropyl) carbamate

InChI

InChI=1S/C7H14N2O4/c1-7(2,3-12-5(8)10)4-13-6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11)

InChI Key

NTJIXQIWOUPKIF-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)N)COC(=O)N

Canonical SMILES

CC(C)(COC(=O)N)COC(=O)N

Other CAS RN

1471-52-9

Origin of Product

United States

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